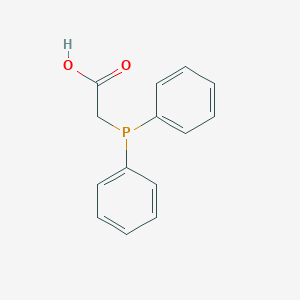

Carboxymethyldiphenylphosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-diphenylphosphanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOGRUGECVQJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378731 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3064-56-0 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Carboxymethyldiphenylphosphine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of a Bifunctional Phosphine Ligand

Carboxymethyldiphenylphosphine (CMDpp), also known as 2-(diphenylphosphino)acetic acid, represents a cornerstone bifunctional ligand in modern chemistry. Its unique molecular architecture, featuring both a nucleophilic trivalent phosphorus center and a hydrophilic carboxylic acid moiety, offers a powerful toolkit for researchers. The diphenylphosphine group provides the classic coordination capabilities seen in ubiquitous ligands like triphenylphosphine, making it invaluable in organometallic chemistry and catalysis. Simultaneously, the carboxymethyl group imparts aqueous solubility and provides a reactive handle for covalent modification, such as amide bond formation or surface immobilization. This duality makes CMDpp a compelling building block in fields ranging from homogeneous catalysis to the development of novel bioconjugates and targeted drug delivery systems. This guide provides an in-depth exploration of the synthesis and rigorous characterization of CMDpp, grounded in established chemical principles and analytical validation.

Part 1: Synthesis of this compound

The synthesis of CMDpp is most effectively achieved through the nucleophilic substitution reaction between a diphenylphosphine salt and a haloacetic acid. This procedure hinges on the deprotonation of diphenylphosphine to generate the highly nucleophilic diphenylphosphide anion, which then displaces the halide from the haloacetic acid. The causality behind this chosen pathway lies in its efficiency and the ready availability of the starting materials.

Causality in Experimental Design

-

Inert Atmosphere: Trivalent phosphines, particularly diphenylphosphine and its anionic form, are highly susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. Therefore, conducting the entire synthesis under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent side-product formation and ensure a high yield of the desired product.

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate diphenylphosphine (pKa ~23 in DMSO) to form the diphenylphosphide anion. Lithium diisopropylamide (LDA) or n-butyllithium are common choices. The base must be strong enough to drive the deprotonation to completion but should not compete in the subsequent nucleophilic attack.

-

Solvent Selection: Anhydrous aprotic solvents like tetrahydrofuran (THF) are ideal. They are capable of solvating the organometallic intermediates without reacting with the strong base or the phosphide anion. The absence of water is crucial to prevent quenching the base and the phosphide anion.

-

Acidic Workup: The reaction initially forms the lithium salt of this compound. A subsequent workup with an acid, such as hydrochloric acid, is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.

Experimental Protocol: Synthesis of CMDpp

Materials:

-

Diphenylphosphine (C₁₂H₁₁P)

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

Chloroacetic acid (ClCH₂COOH)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether

-

Standard inert atmosphere glassware (Schlenk line or glovebox), syringes, and magnetic stirrer.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser under a positive pressure of nitrogen or argon.

-

Formation of Lithium Diphenylphosphide: In the flask, dissolve diphenylphosphine (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1 equivalent) dropwise to the stirred solution via syringe. A color change to deep orange or red is typically observed, indicating the formation of the lithium diphenylphosphide anion (LiPPh₂). Allow the mixture to stir at this temperature for 30 minutes.

-

Nucleophilic Substitution: In a separate flask, dissolve chloroacetic acid (1.1 equivalents) in anhydrous THF. Slowly add this solution to the cold lithium diphenylphosphide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quenching and Workup: Cool the reaction mixture in an ice bath and cautiously quench it by adding 1 M HCl until the solution is acidic (pH 2-3), which protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach involving NMR, FTIR, and Mass Spectrometry provides a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of CMDpp in solution.[1] The key nuclei to probe are ¹H, ¹³C, and ³¹P.

-

¹H NMR: Provides information about the proton environments. The spectrum will show distinct signals for the aromatic protons of the phenyl rings, the methylene (CH₂) protons, and the acidic proton of the carboxyl group. The methylene protons are characteristically split by the adjacent phosphorus atom.

-

¹³C NMR: Reveals the different carbon environments. Signals will correspond to the carboxyl carbon, the methylene carbon, and the distinct carbons of the phenyl rings (ipso, ortho, meta, para).

-

³¹P NMR: As an isotope with 100% natural abundance and a spin of I = 1/2, ³¹P NMR is highly informative for phosphorus-containing compounds.[2] CMDpp will exhibit a single, sharp resonance at a characteristic chemical shift.

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10-12 | Broad Singlet | Carboxylic Acid (-COOH ) |

| ~7.2-7.5 | Multiplet | Aromatic (-C₆H ₅) | |

| ~3.4 | Doublet (²JP-H ≈ 3 Hz) | Methylene (-CH ₂-) | |

| ¹³C | ~175 | Doublet | Carbonyl (-C OOH) |

| ~130-138 | Multiplets/Doublets | Aromatic (-C ₆H₅) | |

| ~35 | Doublet (¹JP-C ≈ 15 Hz) | Methylene (-C H₂-) | |

| ³¹P | ~ -15 | Singlet | Diphenylphosphine (-P Ph₂) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[3][4] For CMDpp, the key vibrational modes are associated with the carboxylic acid and the phosphine moieties.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| 1435 | Medium | P-Ph (Phosphorus-Phenyl) stretch |

| ~1100 | Medium | P-C (Phosphorus-Alkyl) stretch |

| 690-750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of the synthesized compound.[5] Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak corresponding to the exact mass of CMDpp.

-

Molecular Formula: C₁₄H₁₃O₂P[6]

-

Molecular Weight: 244.22 g/mol [6]

-

Expected Observation (Positive Ion Mode): A peak at m/z = 245.07, corresponding to the protonated molecule [M+H]⁺.

-

Expected Observation (Negative Ion Mode): A peak at m/z = 243.05, corresponding to the deprotonated molecule [M-H]⁻.

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of CMDpp.

Part 3: Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for scientists and drug development professionals. Phosphorus-containing compounds are an important class of therapeutic agents, often designed as prodrugs or biomolecule analogues.[7][8]

-

Homogeneous Catalysis: Like other phosphine ligands, CMDpp can be used to stabilize and tune the reactivity of transition metal catalysts. The carboxylic acid group can impart solubility in polar or aqueous media, enabling "green" chemistry applications.

-

Bioconjugation: The carboxylic acid provides a convenient attachment point for coupling CMDpp to biomolecules like peptides, proteins, or antibodies using standard carbodiimide chemistry (e.g., EDC/NHS). This can be used to label biological targets or to deliver a payload.

-

Drug Development:

-

Solubilizing Agent: The phosphine oxide derivative of CMDpp can act as a hydrogen bond acceptor, a feature exploited in drugs like Brigatinib to improve water solubility and biological target engagement.[9]

-

Linker Technology: CMDpp can serve as a linker in more complex drug molecules, connecting a pharmacophore to a targeting moiety. The stability of the P-C bond is advantageous in this context.

-

Direct Therapeutic Potential: While less common, phosphine-containing molecules themselves can exhibit biological activity and are explored in the design of novel therapeutic agents.[8]

-

Conclusion

This compound is a versatile and highly valuable reagent whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The synthetic protocol, while requiring careful handling of air-sensitive materials, is robust and reliable. Rigorous characterization using a combination of NMR, FTIR, and mass spectrometry provides an unambiguous confirmation of the molecular structure and purity. The dual functionality of CMDpp ensures its continued and expanding role in catalysis, materials science, and the ongoing quest for more effective and targeted therapeutics in drug development.

References

-

Westin, J. (n.d.). NMR Spectroscopy. Jack Westin. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy. Organic Chemistry Data. Retrieved from [Link]

-

Kelly, J. G., et al. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

Yu, H., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PMC. Retrieved from [Link]

-

Zhang, L., et al. (2009). Carboxy group derivatization for enhanced electron-transfer dissociation mass spectrometric analysis of phosphopeptides. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Saredi, G., et al. (n.d.). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Yu, H., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Semantic Scholar. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

-

Professor Dave Explains. (2016). Mass Spectrometry. YouTube. Retrieved from [Link]

-

PubMed. (2022). Mass Spectrometry Imaging of Lipids Using MALDI Coupled with Plasma-Based Post-Ionization on a Trapped Ion Mobility Mass Spectrometer. Retrieved from [Link]

-

Schmidt, J. J., et al. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. PMC. Retrieved from [Link]

-

ResearchGate. (2016). Applications for Drug Development. Retrieved from [Link]

-

In-Sight. (n.d.). Combination of FTIR Spectroscopy and Chemometric Method on Quantitative Approach - A Review. Retrieved from [Link]

-

Gan, F., et al. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. NIH. Retrieved from [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Clinical Application of Phosphorus-Containing Drugs | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Introduction: A Bifunctional Ligand at the Interface of Catalysis and Medicinal Chemistry

An In-Depth Technical Guide to (Diphenylphosphino)acetic Acid (CAS 3064-56-0)

(Diphenylphosphino)acetic acid, also known as Carboxymethyldiphenylphosphine, is an organophosphorus compound distinguished by its bifunctional nature. It incorporates a soft trivalent phosphorus center, characteristic of highly effective phosphine ligands, and a hard carboxylate group. This unique combination makes it not only a valuable ligand for transition-metal catalysis, particularly in aqueous media, but also an intriguing building block for medicinal chemistry and fragment-based drug discovery. The phosphine moiety offers strong coordination to soft metal centers, while the carboxylic acid group can be used to impart water solubility, provide a secondary coordination site, or serve as a synthetic handle for covalent modification. This guide synthesizes the core principles of its chemistry, reactivity, and potential applications, providing a technical framework for its use in advanced research settings.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of (Diphenylphosphino)acetic acid is critical for its effective application, from designing reaction conditions to interpreting analytical data.

Core Properties

The key physicochemical identifiers and properties for (Diphenylphosphino)acetic acid are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3064-56-0 | [1][2] |

| Molecular Formula | C₁₄H₁₃O₂P | [1][2] |

| Molecular Weight | 244.23 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Canonical SMILES | C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2 | N/A |

| InChI Key | GJOGRUGECVQJBK-UHFFFAOYSA-N | [3][4] |

| Storage Conditions | Inert atmosphere, room temperature | [3] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

-

³¹P NMR Spectroscopy: This is the most diagnostic technique for characterizing phosphines. A single resonance is expected for the trivalent phosphorus atom. In its P(III) state, the chemical shift (δ) would likely appear in the upfield region (typically -5 to -30 ppm), characteristic of triaryl/alkyl phosphines. Upon coordination to a metal center, this signal will shift significantly downfield. Upon oxidation to the corresponding phosphine oxide, the signal will shift dramatically downfield to approximately +20 to +40 ppm.[5][6]

-

¹H NMR Spectroscopy: The spectrum will show distinct signals for the different proton environments:

-

Aromatic Protons: A complex multiplet in the range of δ 7.0-8.0 ppm, integrating to 10 protons, corresponding to the two phenyl groups.

-

Methylene Protons (-CH₂-): A doublet adjacent to the phosphorus atom, expected around δ 3.0-3.5 ppm, integrating to 2 protons. The doublet arises from coupling to the phosphorus atom (²JP-H coupling).

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (δ 10-12 ppm). This peak is exchangeable with D₂O and may not be observed if D₂O is used as the solvent.[7]

-

-

¹³C NMR Spectroscopy: Key signals would include:

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm. The ipso-carbon (the one directly attached to phosphorus) will appear as a doublet due to ¹JP-C coupling.

-

Methylene Carbon (-CH₂-): A doublet in the aliphatic region (e.g., δ 30-40 ppm) due to strong one-bond coupling with phosphorus.

-

Carbonyl Carbon (-C=O): A signal around δ 170-180 ppm, which may also show a small coupling to the phosphorus atom.

-

-

Mass Spectrometry: Electrospray ionization (ESI) would be a suitable technique. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 245.07. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 243.05.

Section 2: Synthesis and Reactivity

The synthesis of (Diphenylphosphino)acetic acid requires careful handling due to the air-sensitivity of the trivalent phosphorus intermediate. Its reactivity is dominated by the dual functionality of the phosphine and carboxylic acid groups.

Representative Synthesis Protocol

A robust method for synthesizing (Diphenylphosphino)acetic acid involves the nucleophilic substitution of a haloacetic acid derivative with a diphenylphosphide salt. The following protocol is based on analogous syntheses of similar phosphinocarboxylic acids.[8]

Causality: This is an SE2(P) type reaction where the trivalent phosphorus acts as a potent nucleophile.[9] The synthesis first requires the generation of the highly nucleophilic diphenylphosphide anion from a suitable precursor, such as chlorodiphenylphosphine, by reduction with an alkali metal. This anion then displaces the halide from sodium chloroacetate in a classic SN2 reaction. All steps must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the irreversible oxidation of the phosphide anion and the final phosphine product to the corresponding phosphine oxides.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The system is purged with inert gas.

-

Phosphide Generation: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula. Small, clean pieces of metallic sodium (2.2 equivalents) are added. Chlorodiphenylphosphine (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. The reaction is stirred until all the sodium has been consumed, indicating the formation of sodium diphenylphosphide (Ph₂PNa).

-

Coupling Reaction: A solution of sodium chloroacetate (1.1 equivalents) in anhydrous dimethylformamide (DMF) is added dropwise to the solution of sodium diphenylphosphide at 0 °C.

-

Workup and Isolation: After stirring overnight at room temperature, the reaction is carefully quenched by the slow addition of deoxygenated water. The organic solvents are removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified to a pH of ~2 with cold, dilute HCl, causing the (Diphenylphosphino)acetic acid to precipitate.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Self-Validation: The identity and purity of the product must be confirmed using the spectroscopic methods outlined in Section 1.2. ³¹P NMR is particularly crucial to confirm the absence of the phosphine oxide byproduct.

Caption: Proposed synthetic route for (Diphenylphosphino)acetic acid.

Core Reactivity

-

Phosphorus (P(III)) Center: As a tertiary phosphine, the phosphorus atom is a strong nucleophile and a soft Lewis base.[10] It readily reacts with electrophiles such as alkyl halides and Michael acceptors.[11][12] Crucially, it is easily oxidized by air or other oxidizing agents (e.g., H₂O₂) to form the corresponding P(V) phosphine oxide, (diphenylphosphoryl)acetic acid. This oxidative instability necessitates handling under inert conditions for applications requiring the P(III) form.

-

Carboxylic Acid Group: The -COOH group exhibits typical carboxylic acid reactivity. It can be deprotonated with a base to form a carboxylate salt, which confers water solubility. It can also undergo esterification or amidation to attach the phosphine moiety to other molecules or surfaces.

Section 3: Applications in Homogeneous Catalysis

The primary application of (Diphenylphosphino)acetic acid in catalysis stems from its role as a water-soluble ligand. Aqueous-phase catalysis is a cornerstone of green chemistry, simplifying catalyst recovery and product separation.[13]

Water-Soluble Ligand for Cross-Coupling Reactions

Phosphine ligands are essential for many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that are fundamental to modern organic synthesis.[14] By forming stable, lipophilic complexes, they facilitate the catalytic cycle in organic solvents.[15]

(Diphenylphosphino)acetic acid can be deprotonated (e.g., with NaOH or NaHCO₃) to form a water-soluble carboxylate salt. The resulting ligand can stabilize a transition metal catalyst (like palladium) in an aqueous phase.[16][17] This enables biphasic catalysis, where organic reactants are converted into organic products, while the expensive and potentially toxic metal-ligand catalyst remains in the aqueous phase, allowing for its simple separation and recycling.

Caption: Coordination of the phosphine to a generic metal center (M).

Section 4: Role in Drug Discovery and Development

The structural features of (Diphenylphosphino)acetic acid make it a compelling candidate for fragment-based drug discovery (FBDD). FBDD has emerged as a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that can be elaborated into more potent drugs.[18][19]

A Bifunctional Fragment for FBDD

In the context of FBDD, a "fragment" is a small molecule (typically <300 Da) that binds with low affinity to a biological target. The initial weak binding is then optimized by synthetically "growing" the fragment to improve its interactions with the target protein.[20]

(Diphenylphosphino)acetic acid (MW = 244.23) fits perfectly within this paradigm.

-

Binding Element (The "Anchor"): The diphenylphosphine group is a lipophilic, sterically defined moiety that can fit into hydrophobic pockets on a protein surface.

-

Growth Vector (The "Hook"): The carboxymethyl group provides a chemically tractable handle. It is an ideal point for synthetic elaboration, allowing medicinal chemists to link other chemical groups to explore the surrounding binding site and increase potency and selectivity.[21]

The FBDD workflow using a fragment like this would involve screening it against a protein target, identifying a "hit" via biophysical methods (e.g., X-ray crystallography), and then using its carboxylic acid as a vector for synthetic expansion.

Caption: Workflow for utilizing (Diphenylphosphino)acetic acid in FBDD.

Section 5: Safety and Handling

While comprehensive toxicological data for (Diphenylphosphino)acetic acid is not available, information from suppliers and knowledge of the phosphine class of compounds dictates stringent handling procedures.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

Field-Proven Handling Protocol:

-

Inert Atmosphere: All manipulations of the solid and its solutions should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent oxidation.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Ventilation: Work should be conducted in a well-ventilated chemical fume hood.

-

Disposal: Waste should be handled as hazardous chemical waste in accordance with institutional and local regulations. Quenching with a mild oxidizing agent (e.g., bleach) may be required before disposal to convert the phosphine to the less reactive phosphine oxide.

Conclusion and Future Outlook

(Diphenylphosphino)acetic acid, CAS 3064-56-0, is more than a simple chemical reagent; it is a versatile molecular tool with significant untapped potential. Its bifunctional design provides a direct entry into water-soluble catalysis, addressing the critical need for greener and more sustainable chemical processes. Concurrently, its properties align perfectly with the principles of fragment-based drug discovery, offering a unique scaffold for developing novel therapeutics. Future research should focus on demonstrating its efficacy in specific catalytic systems, exploring its coordination chemistry with a wider range of metals, and screening it against various biological targets to validate its potential as a drug discovery fragment. As demand for both sustainable chemistry and innovative drug candidates grows, the utility of such well-designed, multifunctional molecules is set to increase dramatically.

References

- Functional utility of gold complexes with phosphorus donor ligands in biological systems. (2024). [Source details not fully provided]

- Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. (2024). Chemical Science.

- Asymmetric Electrophilic Reactions in Phosphorus Chemistry. (n.d.). MDPI.

- Reactivity of Ph3PNLi towards P III and P V electrophiles. (2008).

- A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (n.d.). PubMed Central.

- Reactivity of Electrophilic Terminal Phosphinidene Complexes: P−P Bond Forming Reactions with Phosphines and Diphosphines. (n.d.).

- Kinetics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene. (2006).

- Phosphine-Catalyzed Additions of Nucleophiles and Electrophiles to α,β–Unsaturated Carbonyl Compounds. (2004). University of Illinois Chemistry.

- Phosphine Functionalized Cp C Ligands and Their Metal Complexes. (n.d.). MDPI.

- Fragment-based drug discovery: opportunities for organic synthesis. (n.d.). RSC Publishing.

- Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis. (n.d.). The University of Alabama.

- Phosphine ligand. (n.d.). Sigma-Aldrich.

- CAS 3064-56-0 | 2-(Diphenylphosphino)acetic acid. (n.d.). Synblock.

- List of water-soluble phosphine ligands. (n.d.).

- Advanced Phosphine Ligands for C

- Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. (2024). Graz University of Technology.

- Water-Soluble Phosphine Ligands: Revolutionizing Green Catalysis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Transition metal complexes of phosphine oxides. (n.d.). Wikipedia.

- Synthesis and Characterization of N-(4-Acetylphenyl)-N-(Diphenylphosphino)- P,P-Diphenylphosphinous Amide Derivatives: Application of a Pd(ΙΙ) Derivative as a Pre-Catalyst in the Suzuki Cross-Coupling Reaction. (2021).

- Fragment-based drug discovery: opportunities for organic synthesis. (2020). PubMed Central.

- Diphosphine ligand – Knowledge and References. (n.d.). Taylor & Francis.

- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (n.d.). Frontiers.

- 2-(Diphenylphosphino)acetic acid - CAS:3064-56-0. (n.d.). Sunway Pharm Ltd.

- Metal-phosphine complex. (n.d.). Wikipedia.

- fragment-based drug discovery (FBDD) & access to drug research. (2024). YouTube.

- Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. (2025). PubMed.

- 2-(Diphenylphosphino)acetic acid | 3064-56-0. (n.d.). Sigma-Aldrich.

- 3064-56-0 | 2-(Diphenylphosphino)acetic acid. (n.d.). Ambeed.com.

- Method for synthesis of o-diphenylphosphinobenzoic acid. (2011).

- Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). PubMed Central.

- Structural study of metal complexes of bisphosphonate amide ester: Copper, magnesium, zinc and cadmium complexes of (dichloromethylene)bisphosphonic acid P-piperidinium-P′-methyl ester. (n.d.).

- Diphenylacetic acid. (n.d.). Organic Syntheses.

- 31 P NMR spectroscopic analysis on photooxidation of 1,n‐bis(diphenylphosphino)alkanes with the aid of DFT calculations. (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.).

- Acetic Acid NMR in D2O. (2021). Reddit.

- picoSpin 80: Hydrolysis of Acetic Anhydride with Heavy Water (D2O). (n.d.). Thermo Fisher Scientific.

Sources

- 1. CAS 3064-56-0 | 2-(Diphenylphosphino)acetic acid - Synblock [synblock.com]

- 2. 2-(Diphenylphosphino)acetic acid - CAS:3064-56-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-(Diphenylphosphino)acetic acid | 3064-56-0 [sigmaaldrich.com]

- 4. 3064-56-0 | 2-(Diphenylphosphino)acetic acid | Aryls | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. US20110077426A1 - Method for synthesis of o-diphenylphosphinobenzoic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 15. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 16. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]

- 17. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 18. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 21. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (Diphenylphosphino)acetic Acid: Properties, Synthesis, and Applications in Catalysis

For Immediate Release

A Comprehensive Technical Overview of (Diphenylphosphino)acetic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of (diphenylphosphino)acetic acid, also known as carboxymethyldiphenylphosphine, a versatile phosphine ligand crucial in modern synthetic chemistry. With a molecular formula of C₁₄H₁₃O₂P and a molecular weight of approximately 244.23 g/mol , this compound has garnered significant attention for its role in facilitating a variety of catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of (diphenylphosphino)acetic acid is paramount for its effective and safe application in a laboratory setting. The compound is a solid at room temperature and should be stored in an inert atmosphere to prevent oxidation.[3] Key data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃O₂P | [1][2] |

| Molecular Weight | 244.23 g/mol | [1][2] |

| CAS Number | 3064-56-0 | [1][2] |

| Physical Form | Solid | [3] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |

In terms of safety, (diphenylphosphino)acetic acid is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be utilized when handling this compound. Precautionary measures include avoiding breathing dust and ensuring adequate ventilation.[3]

Synthesis of (Diphenylphosphino)acetic Acid: A Validated Protocol

The synthesis of (diphenylphosphino)acetic acid is a critical process for its application in catalysis. A common and effective method involves the reaction of a haloacetic acid with a diphenylphosphine precursor. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of (Diphenylphosphino)acetic Acid

Objective: To synthesize (diphenylphosphino)acetic acid from commercially available starting materials.

Materials:

-

Diphenylphosphine

-

Chloroacetic acid

-

A suitable base (e.g., sodium hydroxide)

-

An appropriate solvent (e.g., tetrahydrofuran)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in the chosen solvent.

-

Nucleophilic Substitution: Slowly add a solution of chloroacetic acid to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage any exothermicity.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy to observe the consumption of the starting phosphine and the formation of the product.

-

Workup and Acidification: Upon completion, the reaction mixture is worked up by quenching with water. The aqueous layer is then carefully acidified with hydrochloric acid to precipitate the (diphenylphosphino)acetic acid product.

-

Isolation and Purification: The solid product is collected by filtration, washed with water to remove any inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Causality in Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the nucleophilic diphenylphosphine starting material, which would otherwise lead to the formation of diphenylphosphine oxide and reduce the yield of the desired product. The choice of a suitable base is important to facilitate the deprotonation of the phosphine, enhancing its nucleophilicity. Acidification is the key step to protonate the carboxylate intermediate, leading to the precipitation of the final product.

Spectroscopic Characterization

The identity and purity of synthesized (diphenylphosphino)acetic acid can be confirmed using various spectroscopic techniques, with NMR spectroscopy being particularly informative.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the phenyl protons and the methylene protons adjacent to the phosphorus atom and the carboxylic acid group.

-

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphine-containing compounds.[4] (Diphenylphosphino)acetic acid will exhibit a single resonance at a chemical shift characteristic of a tri-substituted phosphine.[4] The chemical shift is sensitive to the electronic environment of the phosphorus atom.[4]

Application in Palladium-Catalyzed Cross-Coupling Reactions

(Diphenylphosphino)acetic acid and other phosphine ligands are indispensable in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions.[5] These reactions are fundamental in the synthesis of a wide array of organic molecules, including many active pharmaceutical ingredients.[6][7] The primary role of the phosphine ligand is to stabilize the palladium catalyst and to modulate its electronic and steric properties, thereby influencing the reactivity, selectivity, and efficiency of the catalytic process.[5][8]

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[8][9] (Diphenylphosphino)acetic acid can serve as an effective ligand in this reaction, particularly for challenging substrates like aryl chlorides.[9][10][11]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Phosphine Ligand:

-

Oxidative Addition: The electron-donating nature of the phosphine ligand increases the electron density on the palladium center, which facilitates the oxidative addition of the organic halide to the Pd(0) complex.[12]

-

Transmetalation: The ligand influences the rate of transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The steric bulk of the phosphine ligand can promote the reductive elimination step, where the two organic groups are coupled to form the final product, and the Pd(0) catalyst is regenerated.[12]

The carboxylic acid moiety in (diphenylphosphino)acetic acid can also play a role in the catalytic system, potentially influencing the solubility of the catalyst or interacting with other components of the reaction mixture.

Conclusion

(Diphenylphosphino)acetic acid is a valuable and versatile phosphine ligand with significant applications in modern organic synthesis. Its well-defined molecular structure and tunable electronic and steric properties make it an effective component of various catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. A thorough understanding of its synthesis, properties, and catalytic behavior is essential for its successful application in research, drug discovery, and the development of novel synthetic methodologies.

References

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Beilstein Journal of Organic Chemistry, 12, 1464–1483. Retrieved from [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 38(10), 835–846. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube. Retrieved from [Link]

-

Marvel, C. S., Hager, F. D., & Caudle, E. C. (1922). Diphenylacetic acid. Organic Syntheses, 2, 26. Retrieved from [Link]

-

Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxidative addition and palladium coupling. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]

-

Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. (2024). ChemRxiv. Retrieved from [Link]

-

Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. (2021). Organometallics, 40(7), 896–907. Retrieved from [Link]

-

31P{1H}-NMR data for the complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. (2007). Journal of the American Chemical Society, 129(47), 14759–14768. Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2008). Tetrahedron, 64(44), 10299–10304. Retrieved from [Link]

-

Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. (2012). Advanced Synthesis & Catalysis, 354(14-15), 2635–2640. Retrieved from [Link]

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2015). RSC Advances, 5(101), 83226–83234. Retrieved from [Link]

-

Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (2010). Organometallics, 29(21), 5830–5833. Retrieved from [Link]

-

31-P NMR SPECTROSCOPY. (n.d.). Slideshare. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 3064-56-0 | 2-(Diphenylphosphino)acetic acid - Synblock [synblock.com]

- 3. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

A Spectroscopic Guide to Carboxymethyldiphenylphosphine: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic properties of Carboxymethyldiphenylphosphine, also known as 2-(diphenylphosphino)acetic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of how spectroscopic techniques collaboratively elucidate the molecule's structure and purity. This information is critical for its application in synthesis, catalysis, and materials science.

Introduction: The Significance of this compound

This compound (CAS No: 3064-56-0, Molecular Formula: C₁₄H₁₃O₂P) is a versatile bifunctional ligand that combines the coordination properties of a soft phosphine with the functional handle of a carboxylic acid.[1][2] This unique combination allows for its use in a variety of applications, including as a ligand in homogeneous catalysis, as a building block for supramolecular assemblies, and as a surface modifier for nanoparticles. Accurate characterization of this compound is paramount to ensure its purity and to understand its behavior in these applications. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a basis for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the phenyl, methylene, and carboxylic acid protons. The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, the exact position of which is concentration and solvent dependent. |

| ~ 7.2-7.5 | Multiplet | 10H | P(C₆H ₅)₂ | The aromatic protons of the two phenyl groups will appear as a complex multiplet in this region. |

| ~ 3.5 | Doublet | 2H | -CH ₂-COOH | The methylene protons are adjacent to the phosphorus atom and will be split into a doublet due to coupling with the ³¹P nucleus (²JP-H). |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals will be influenced by the neighboring phosphorus atom, resulting in P-C coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170-175 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~ 128-135 | P(C ₆H₅)₂ | The aromatic carbons will appear in this region, with the ipso-carbon (directly attached to P) showing a larger coupling constant (¹JP-C). |

| ~ 35-40 | -C H₂-COOH | The methylene carbon, being attached to the phosphorus, will exhibit a significant coupling constant (¹JP-C). |

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds.[3] It provides direct information about the chemical environment of the phosphorus atom.

Table 3: Predicted ³¹P NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -15 to -25 | Singlet or Multiplet | The chemical shift is characteristic of a trialkylphosphine. The signal will be a singlet if proton-decoupled, or a triplet if coupled to the methylene protons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the phenyl groups.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the carboxylic acid. |

| ~ 1700 | Strong | C=O stretch | Characteristic strong absorption for a carboxylic acid carbonyl group. |

| 1400-1600 | Medium-Strong | C=C stretch | Aromatic ring vibrations. |

| ~ 1435 | Medium | P-Ph stretch | Characteristic vibration for a phosphorus-phenyl bond. |

| 690-770 | Strong | C-H bend | Out-of-plane bending of aromatic C-H bonds. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 244 or 245, respectively.

Expected Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is likely to proceed through several key pathways.

Sources

An In-Depth Technical Guide to the Solubility and Stability of (Carboxymethyl)diphenylphosphine

Executive Summary

(Carboxymethyl)diphenylphosphine (CMD) is an organophosphorus compound distinguished by its bifunctional nature, incorporating both a nucleophilic diphenylphosphine group and a hydrophilic carboxymethyl moiety. This unique structure imparts specific solubility and stability characteristics that are critical for its successful application in chemical synthesis, catalysis, and bioconjugation. This guide provides a comprehensive overview of the core physicochemical properties of CMD, focusing on its solubility in aqueous and organic media and its stability profile concerning oxidative degradation. We present field-proven protocols for solubility determination and stability assessment, designed to equip researchers, chemists, and drug development professionals with the practical knowledge required for effective handling, storage, and utilization of this versatile reagent.

Introduction to (Carboxymethyl)diphenylphosphine (CMD)

(Carboxymethyl)diphenylphosphine, systematically named 2-(diphenylphosphino)acetic acid, is a solid, crystalline compound that has garnered interest as a ligand and chemical intermediate. Its utility stems from the strategic combination of two key functional groups.

Chemical Structure and Physicochemical Properties

The structure of CMD features a phosphorus (III) atom bonded to two phenyl rings and a methylene group, which is in turn connected to a carboxylic acid. This architecture dictates its chemical behavior. The diphenylphosphine portion provides the nucleophilic and coordinating properties typical of phosphine ligands, while the carboxylic acid group introduces polarity and pH-dependent functionality.

Key Physicochemical Properties:

-

Molecular Formula: C₁₄H₁₃O₂P[1]

-

Molecular Weight: 244.23 g/mol [1]

-

Appearance: White to off-white solid

-

Melting Point: 120-121 °C[1]

-

pKa: The predicted pKa is approximately 4.08, typical for a carboxylic acid.[1] This value is crucial as it governs the ionization state of the molecule and, consequently, its aqueous solubility.

The parent compound, diphenylphosphine, is a liquid that is immiscible in water and highly sensitive to air.[2][3][4] The addition of the carboxymethyl group transforms the molecule into a solid and introduces the potential for aqueous solubility, particularly at pH values above its pKa.

Core Applications

The bifunctional nature of CMD makes it a valuable reagent in several areas:

-

Homogeneous Catalysis: As a phosphine ligand, CMD can be used to prepare transition metal complexes for various catalytic transformations. The carboxylic acid group can be used to tune the catalyst's solubility or to anchor it to a support.

-

Bioconjugation: The carboxylic acid provides a handle for covalent attachment to biomolecules (e.g., proteins, peptides) through standard amide coupling chemistries. The phosphine moiety can then be used in bioorthogonal reactions, such as the Staudinger ligation, for site-specific labeling.[5]

-

Synthesis: CMD serves as a building block for more complex organophosphorus compounds.[6][7]

Solubility Profile of CMD

Understanding the solubility of CMD is paramount for its effective use in reaction media, purification, and formulation. Its solubility is a direct consequence of its amphiphilic structure.

Theoretical Considerations

The solubility of CMD is governed by the interplay between the nonpolar diphenylphosphine moiety and the polar carboxymethyl group.

-

In Organic Solvents: The two phenyl rings contribute to van der Waals interactions, favoring solubility in nonpolar and moderately polar organic solvents.

-

In Aqueous Media: The carboxylic acid group is the primary driver of aqueous solubility. According to the Henderson-Hasselbalch equation, the ionization state of this group is pH-dependent.[8]

-

At pH < pKa (~4.08): The carboxylic acid is predominantly in its neutral, protonated form (-COOH). The molecule is less polar, and aqueous solubility is limited.

-

At pH > pKa (~4.08): The carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). The resulting charge significantly increases the molecule's polarity and its affinity for water, leading to enhanced aqueous solubility.

-

Aqueous Solubility and pH Dependence

The aqueous solubility of CMD increases dramatically as the pH rises above its pKa. For practical purposes, dissolving CMD in aqueous buffers for applications like bioconjugation requires adjusting the pH to be at least 1.5 to 2 units above the pKa (i.e., pH 5.5 - 6.0 or higher) to ensure the carboxylate form predominates. At neutral pH (e.g., pH 7.4 in phosphate-buffered saline), CMD is expected to be readily soluble due to the deprotonated state of the carboxylic acid.

Solubility in Organic Solvents

While specific quantitative data is scarce, empirical evidence suggests CMD exhibits solubility in a range of common organic solvents. Based on its structure and the properties of its degradation product, (Carboxymethyl)diphenylphosphine oxide, slight solubility is noted in Dimethyl Sulfoxide (DMSO) and Methanol.[9][10] It is also expected to be soluble in other polar aprotic solvents like Dimethylformamide (DMF) and polar protic solvents like ethanol, particularly with gentle heating. Solubility in nonpolar solvents like hexanes or toluene is expected to be poor.

Table 1: Estimated Solubility of (Carboxymethyl)diphenylphosphine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | pH 2 Buffer | Low | Carboxylic acid is protonated and non-polar character dominates. |

| Aqueous (Neutral/Basic) | pH 7.4 PBS, 0.1 M NaHCO₃ | High | Carboxylic acid is deprotonated (carboxylate), increasing polarity. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Good dipole-dipole interactions with the carboxymethyl group. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding potential with the carboxylic acid group. |

| Nonpolar | Hexane, Toluene | Very Low | The polar carboxylic acid group limits solubility. |

Protocol: Experimental Determination of CMD Solubility

This protocol outlines a standard shake-flask method for quantifying the solubility of CMD in a chosen solvent system.

Objective: To determine the equilibrium solubility of CMD at a specified temperature.

Materials:

-

(Carboxymethyl)diphenylphosphine (CMD) solid

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, DMSO)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL HPLC vials)

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid CMD to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

-

-

Analysis:

-

Prepare a series of standard solutions of CMD of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions on the chosen analytical instrument (e.g., HPLC-UV).

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine the concentration of CMD in the saturated solution.

-

Calculate the solubility, typically expressed in mg/mL or mol/L, accounting for any dilution factors.

-

Diagram 1: Workflow for Solubility Determination

Caption: A standard workflow for determining equilibrium solubility using the shake-flask method.

Stability and Degradation Pathways

The primary stability concern for CMD, as with most trivalent phosphines, is oxidation.[11] The phosphorus (III) center is susceptible to attack by atmospheric oxygen, leading to the formation of the corresponding phosphine oxide.

Oxidative Stability

The lone pair of electrons on the phosphorus atom, which is responsible for its nucleophilicity and coordinating ability, readily reacts with oxygen.[11] This process converts the P(III) center to a pentavalent phosphorus (V) center, forming (Carboxymethyl)diphenylphosphine oxide.

Degradation Reaction: (C₆H₅)₂PCH₂COOH + ½ O₂ → (C₆H₅)₂P(O)CH₂COOH

This transformation is generally irreversible and detrimental to the intended function of CMD. The resulting phosphine oxide lacks the nucleophilicity required for reactions like the Staudinger ligation and is an ineffective ligand for most catalytic applications.[11]

Factors influencing the rate of oxidation include:

-

Atmosphere: Exposure to air (oxygen) is the primary driver.

-

Solvent: Solvents should be properly degassed before use to remove dissolved oxygen.[12] Peroxides in aged solvents (e.g., THF, ethers) can also accelerate oxidation.[12]

-

Temperature: Higher temperatures can increase the rate of oxidation.[11]

-

Physical State: As a solid, CMD is more stable than when in solution. In solution, the molecules are more mobile and have greater exposure to dissolved oxidants.[11]

Diagram 2: Oxidative Degradation of CMD

Caption: The primary degradation pathway for CMD is the oxidation of the P(III) center to a P(V) phosphine oxide.

pH and Temperature Effects

While the phosphine moiety is the primary site of instability, extreme pH and high temperatures can also affect the overall molecule.

-

pH: The carboxylic acid group is stable across a wide pH range. However, the stability of the phosphine itself can be influenced by the reaction medium.

-

Temperature: As a general rule, storing CMD at lower temperatures will slow the rate of any potential degradation pathway. Solid CMD should be stored in a cool, dark place.[11]

Protocol: Assessing CMD Stability via HPLC

This protocol provides a method for monitoring the stability of CMD in a specific solvent or formulation over time by quantifying its degradation to the phosphine oxide.

Objective: To determine the rate of CMD degradation under defined storage conditions.

Materials:

-

A solution of CMD in the solvent of interest (prepared with degassed solvent).

-

Reference standards for both CMD and (Carboxymethyl)diphenylphosphine oxide.

-

HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile phase (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid, TFA).

-

Temperature-controlled storage chamber (e.g., oven, refrigerator).

-

Vials, filters, and other standard lab equipment.

Methodology:

-

Method Development:

-

Develop an HPLC method capable of separating CMD from its primary degradant, the phosphine oxide. A gradient method on a C18 column is typically effective. The phosphine oxide is more polar and will usually have a shorter retention time.

-

Confirm the identity of the peaks by injecting pure reference standards of both compounds.

-

Establish a linear calibration curve for CMD.

-

-

Stability Study Setup:

-

Prepare a stock solution of CMD at a known concentration in the desired solvent. Handle the solid and prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize initial oxidation.[5][11]

-

Aliquot the solution into multiple sealed vials to avoid repeated sampling from a single container.

-

Place the vials in the desired storage condition (e.g., 4°C, 25°C, 40°C).

-

-

Time-Point Analysis:

-

At designated time points (e.g., T=0, 1 day, 3 days, 1 week, 1 month), remove one vial from storage.

-

Allow the vial to equilibrate to room temperature.

-

Inject an appropriate volume onto the HPLC system.

-

Quantify the peak area of CMD. The appearance and growth of the phosphine oxide peak should also be monitored.

-

-

Data Analysis:

-

Calculate the concentration of CMD remaining at each time point using the calibration curve.

-

Plot the percentage of CMD remaining versus time.

-

This data can be used to determine the shelf-life or degradation rate under the tested conditions.

-

Diagram 3: Workflow for HPLC-Based Stability Assessment

Sources

- 1. Carboxymethyldiphenylphosphine | 3064-56-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Diphenylphosphine | 829-85-6 [chemicalbook.com]

- 4. Diphenylphosphine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Some Novel Cobalt Diphenylphosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CARBOXYMETHYL DIPHENYLPHOSPHINE OXIDE CAS#: 1831-63-6 [amp.chemicalbook.com]

- 10. CARBOXYMETHYL DIPHENYLPHOSPHINE OXIDE CAS#: 1831-63-6 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

The Genesis of a Versatile Ligand: An In-depth Technical Guide to Diphenylphosphinoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylphosphinoacetic acid, a seemingly unassuming organophosphorus compound, has carved a significant niche for itself in the realms of coordination chemistry, catalysis, and medicinal chemistry. Its unique combination of a phosphine moiety, known for its strong coordination to transition metals, and a carboxylic acid group, which imparts hydrophilicity and offers a handle for further functionalization, has made it a valuable and versatile ligand. This guide delves into the historical discovery of diphenylphosphinoacetic acid, explores its synthesis, and examines its diverse applications, providing a comprehensive resource for researchers in the field.

A Historical Perspective: The Pioneering Synthesis of Diphenylphosphinoacetic Acid

The journey of diphenylphosphinoacetic acid begins in the mid-20th century, a period of burgeoning interest in the synthesis and characterization of novel organophosphorus compounds. The seminal work on the synthesis of this compound is attributed to the German chemist Kurt Issleib and his collaborators. Their pioneering research in the late 1950s and early 1960s laid the foundation for the exploration of carboxyalkylphosphines.

Specifically, the first synthesis of diphenylphosphinoacetic acid was reported by K. Issleib and G. Thomas in 1960 in the journal Chemische Berichte[1]. This work was part of a broader investigation into alkali-phosphorus compounds and their reactive behavior, leading to the preparation of various carboxyphosphines. A subsequent publication in 1964 in Zeitschrift für anorganische und allgemeine Chemie further detailed the basicity, IR, and NMR investigations of these carboxyalkylphosphines, solidifying the fundamental understanding of this class of compounds[1].

The initial impetus for synthesizing such molecules was to explore the interplay between the "soft" phosphine donor and the "hard" carboxylate group within the same molecule, creating ligands with unique coordination properties. This dual functionality was anticipated to lead to novel reactivity and complex formation with a wide range of metal ions.

Synthesis of Diphenylphosphinoacetic Acid: From a Foundational Protocol to Modern Variations

The original synthesis developed by Issleib and Thomas provided a robust and straightforward method for the preparation of diphenylphosphinoacetic acid. While modern variations exist, the fundamental approach remains a cornerstone of organophosphorus chemistry.

The Issleib Synthesis: A Step-by-Step Protocol

The classical synthesis involves the reaction of a diphenylphosphine alkali metal salt with a haloacetic acid. The following is a generalized experimental protocol based on the principles outlined in the historical literature:

Materials:

-

Diphenylphosphine

-

Sodium or Potassium metal

-

Liquid ammonia (anhydrous)

-

Chloroacetic acid or Bromoacetic acid

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute)

-

Deionized water

Protocol:

-

Formation of the Diphenylphosphide Anion: In a three-necked flask equipped with a stirrer, a dry ice condenser, and a gas inlet, a solution of sodium or potassium metal in liquid ammonia is prepared at -78 °C. To this deep blue solution, diphenylphosphine is added dropwise with stirring. The reaction is complete when the blue color of the solvated electrons disappears, indicating the formation of the diphenylphosphide salt (e.g., sodium diphenylphosphide).

-

Nucleophilic Substitution: The liquid ammonia is allowed to evaporate, and the resulting solid diphenylphosphide salt is suspended in anhydrous diethyl ether. A solution of chloroacetic acid or bromoacetic acid in diethyl ether is then added dropwise to the suspension at room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.

-

Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched with water. The aqueous layer is separated and acidified with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group.

-

Purification: The precipitated white solid, diphenylphosphinoacetic acid, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Liquid Ammonia as Solvent: Liquid ammonia is an excellent solvent for alkali metals, generating solvated electrons that are powerful reducing agents. It is also a good medium for the deprotonation of the P-H bond in diphenylphosphine.

-

Anhydrous Conditions: The diphenylphosphide anion is a strong nucleophile and is highly reactive towards water and other protic sources. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent quenching of the phosphide anion.

-

Acidification: The product of the nucleophilic substitution is the sodium or potassium salt of diphenylphosphinoacetic acid. Acidification is necessary to protonate the carboxylate and isolate the free acid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of diphenylphosphinoacetic acid.

Caption: Coordination of diphenylphosphinoacetic acid to a metal center.

Role in Drug Discovery and Development

The phosphinic acid moiety, of which diphenylphosphinoacetic acid is a parent structure, is recognized as a valuable pharmacophore in medicinal chemistry. Phosphinic acids can act as mimics of carboxylic acids or as transition-state analogues for enzymatic reactions involving tetrahedral intermediates. [2] Derivatives of diphenylphosphinoacetic acid have been investigated for their potential as:

-

Enzyme inhibitors: The phosphinic acid group can chelate metal ions in the active sites of metalloenzymes, leading to potent inhibition.

-

Bioisosteres: The phosphinic acid group can replace a carboxylic acid in a known drug molecule to improve its pharmacokinetic properties, such as cell permeability and metabolic stability.

The structural similarity between a carboxylic acid and a phosphinic acid is a key principle in its application in drug design. This bioisosteric relationship allows medicinal chemists to modulate the properties of a drug candidate while maintaining its interaction with the biological target.

Conclusion

From its initial synthesis by Issleib and his colleagues, diphenylphosphinoacetic acid has evolved from a chemical curiosity to a valuable tool in the arsenal of synthetic chemists. Its straightforward preparation, coupled with its unique electronic and structural features, has ensured its enduring relevance. As the fields of catalysis and drug discovery continue to advance, the demand for novel ligands and building blocks will undoubtedly lead to new and innovative applications for this versatile organophosphorus compound.

References

-

Issleib, K., & Thomas, G. (1960). Alkali-Phosphorverbindungen und ihr reaktives Verhalten, V. Darstellung von Carboxyphosphinen R2P-[CH2]n-CO2H. Chemische Berichte, 93(4), 803-808. [Link]

-

Issleib, K., & Thomas, G. (1964). Basizitäts, IR und NMR untersuchungen an carboxyalkylphosphinen und deren derivaten. Zeitschrift für anorganische und allgemeine Chemie, 330(5‐6), 295-308. [Link]

-

Matziari, M., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929. [Link]

-

Wang, P. S., et al. (2014). 3-(Diphenylphosphino)propanoic acid: An efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazoles. Chinese Chemical Letters, 25(1), 147-151. [Link]

Sources

An In-depth Technical Guide on the Theoretical Analysis of Carboxymethyldiphenylphosphine's Molecular Structure

This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular and electronic structure of Carboxymethyldiphenylphosphine (CMDpp). It is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational chemistry to understand and predict the behavior of this versatile phosphine ligand.

Introduction: The Significance of this compound and the Role of Theoretical Studies

This compound is a bifunctional molecule of significant interest, integrating a soft phosphine donor site with a hard carboxylate group. This unique combination makes it a valuable ligand in coordination chemistry, with potential applications in catalysis, materials science, and as a building block in the synthesis of more complex molecules, including radiopharmaceuticals.[1][2] Understanding its three-dimensional structure, electronic properties, and conformational flexibility is paramount to predicting its reactivity and designing novel applications.

Theoretical studies, primarily rooted in quantum chemistry, offer a powerful, non-experimental avenue to explore these characteristics at an atomic level of detail.[3] Computational methods allow us to predict molecular geometries, vibrational frequencies, and electronic properties, providing insights that can guide experimental work and accelerate the discovery process.[4][5] This guide will detail the principles and a practical workflow for conducting such a theoretical investigation.

Core Theoretical Concepts and Methodologies

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[6][7] DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems.[8]

The Choice of Density Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals : For organic molecules containing phosphorus, hybrid functionals like B3LYP are a common and robust starting point. For more nuanced investigations, especially those involving non-covalent interactions or excited states, functionals like ωB97XD (which includes dispersion corrections) or M06-2X may be more appropriate.[8]

-

Basis Sets : Pople-style basis sets, such as 6-311++G(d,p) , are frequently employed as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling the carboxylate group and the lone pair on the phosphorus atom.[8][9]

The selection of a specific functional and basis set should ideally be validated against any available experimental data for similar compounds to ensure the chosen level of theory is appropriate for the system under study.[10]

Key Properties Derived from Theoretical Calculations

A standard theoretical study on this compound would yield several key pieces of information:

-

Optimized Molecular Geometry : The lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies : These calculations not only confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) but can also be compared with experimental Infrared (IR) and Raman spectra to validate the computational model.[11]

-

Electronic Properties :

-

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.[10]

-